1-(5-Bromobenzofuran-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromobenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol This compound is characterized by the presence of a bromobenzofuran moiety attached to a butan-1-amine chain
Vorbereitungsmethoden
The synthesis of 1-(5-Bromobenzofuran-2-yl)butan-1-amine involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst . Industrial production methods may involve bulk manufacturing and custom synthesis services to meet specific research needs .
Analyse Chemischer Reaktionen
1-(5-Bromobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or isopropanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromobenzofuran-2-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets. The bromobenzofuran moiety can interact with various enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromobenzofuran-2-yl)butan-1-amine can be compared with other similar compounds, such as:
1-(7-bromo-1-benzofuran-2-yl)butan-1-amine: This compound has a similar structure but with the bromine atom in a different position on the benzofuran ring.
1-(5-bromo-2-furyl)butan-1-amine: This compound has a furan ring instead of a benzofuran ring, which may result in different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H14BrNO |
---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
1-(5-bromo-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3 |
InChI-Schlüssel |
YVXKNKVFMFXMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.